UT-A1 Urea Transporter Inhibition Potency: Comparative IC₅₀ Data vs. Reference Inhibitor
This compound inhibits the rat UT-A1 urea transporter with an IC₅₀ of 5,000 nM (5.0 µM) in a fluorescence-based MDCK cell assay [1]. In contrast, a structurally distinct UT-A1 inhibitor (BDBM50575409 / CHEMBL4863725) exhibits an IC₅₀ of 400 nM under identical assay conditions, representing a 12.5-fold greater potency [2]. This quantitative difference establishes that 1-(o-allylphenyl)-3-(2-chloroethyl)urea is a lower-potency UT-A1 ligand, which may be advantageous in experimental contexts requiring partial inhibition or reduced off-target engagement.
| Evidence Dimension | UT-A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5,000 nM (5.0 µM) |
| Comparator Or Baseline | BDBM50575409 (CHEMBL4863725): 400 nM |
| Quantified Difference | 12.5-fold lower potency |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
For researchers developing urea transporter modulators, this potency differential enables rational selection of a tool compound with a specific inhibition window, avoiding the potential confounding effects of high-potency inhibitors.
- [1] BindingDB. BDBM50575418 (CHEMBL4874369). IC₅₀: 5.00E+3 nM for rat UT-A1 expressed in MDCK cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50575409 (CHEMBL4863725). IC₅₀: 400 nM for rat UT-A1 expressed in MDCK cells. Accessed 2026. View Source
